molecular formula C24H29N3O2 B5985934 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine

Cat. No. B5985934
M. Wt: 391.5 g/mol
InChI Key: OYGWIGWOOIBTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine, also known as BBP, is a synthetic compound that belongs to the piperazine family. BBP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. The exact mechanism of action of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine is not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine has been found to modulate various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine has also been found to decrease the levels of dopamine in the striatum, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine has several advantages as a research tool, including its high selectivity for serotonin and dopamine receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action.

Future Directions

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine has significant potential as a therapeutic agent for various diseases, including anxiety, depression, and schizophrenia. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives. Additionally, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine may have potential applications in the treatment of drug addiction and alcoholism, and further research is needed to explore these possibilities.

Synthesis Methods

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine can be synthesized through a multi-step process involving the reaction of benzylpiperazine with benzoyl chloride. The reaction results in the formation of a benzoylated piperazine intermediate, which is then treated with a reducing agent to yield 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine.

Scientific Research Applications

1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine has also been investigated for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(21-9-5-2-6-10-21)26-13-11-22(12-14-26)24(29)27-17-15-25(16-18-27)19-20-7-3-1-4-8-20/h1-10,22H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGWIGWOOIBTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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